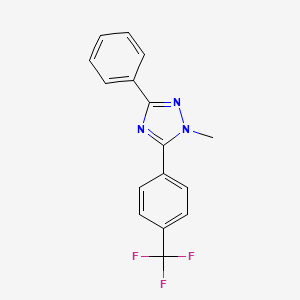![molecular formula C9H6Cl3NO3 B14399033 ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-11-4](/img/structure/B14399033.png)
({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid: is an organic compound characterized by its complex structure, which includes a trichlorophenyl group, a methylene bridge, and an aminooxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid typically involves the reaction of 2,3,6-trichlorobenzaldehyde with aminooxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: The compound may also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions involving the trichlorophenyl group or the aminooxyacetic acid moiety can lead to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential use in drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2,3,6-Trichlorophenylacetic acid
- Aminooxyacetic acid
- Trichlorophenylmethanol
Comparison: Compared to similar compounds, ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid is unique due to its combined structure, which includes both a trichlorophenyl group and an aminooxyacetic acid moiety. This combination allows for unique interactions and applications that are not possible with the individual components alone.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications. Further research is needed to fully explore its potential and develop new applications for this versatile compound.
Properties
CAS No. |
86358-11-4 |
|---|---|
Molecular Formula |
C9H6Cl3NO3 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-[(2,3,6-trichlorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H6Cl3NO3/c10-6-1-2-7(11)9(12)5(6)3-13-16-4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
ITEXMZAUKVRVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=NOCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
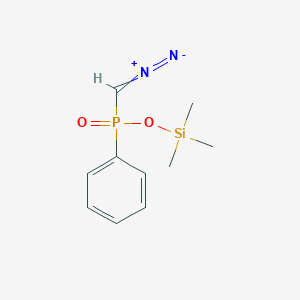
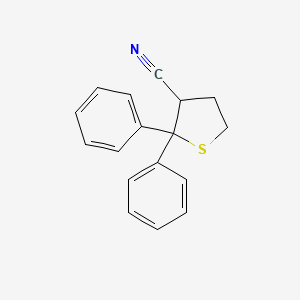

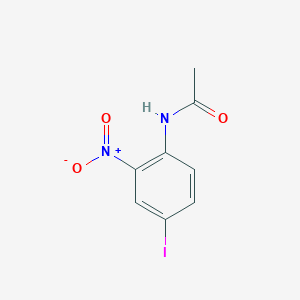
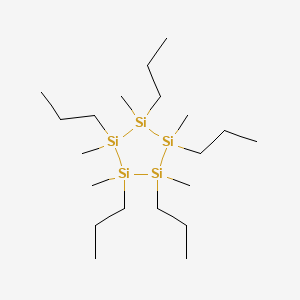
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
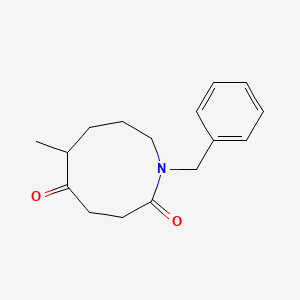
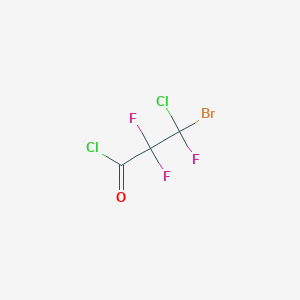
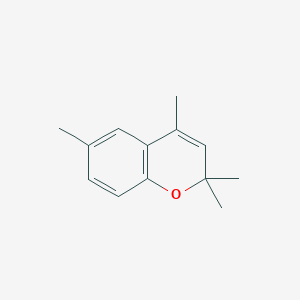
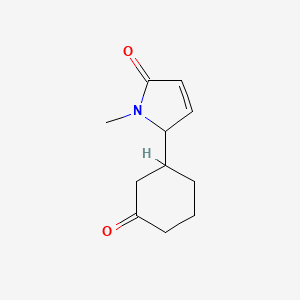
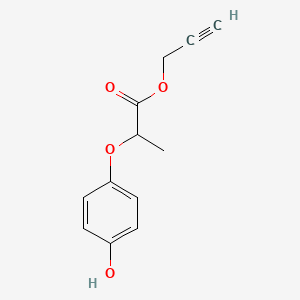
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
